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molecular formula C4N4S B1275684 1,2,5-Thiadiazole-3,4-dicarbonitrile CAS No. 23347-22-0

1,2,5-Thiadiazole-3,4-dicarbonitrile

Cat. No. B1275684
M. Wt: 136.14 g/mol
InChI Key: NZCOHPKFJGEXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04077966

Procedure details

A method for preparing the monopotassium salt of 1,2,5-thiadiazol-3,4-dicarboxylic acid by double stage saponification of 3,4-dicyano-1,2,5-thiadiazole, this method comprising adding aqueous KOH to an aqueous suspension of 3,4-dicyano-1,2,5-thiadiazole in such amount that the molar ratio of 3,4-dicyano-1,2,5-thiadiazole to KOH is from about 1:1.01 to 1:0.8, and maintaining the temperature at from about 20° to 50° C. to thereby catalytically hydrogenate and form 3-cyano-4-carbamoyl-1,2,5-thiadiazole, effecting further hydrolysis by adding additional aqueous KOH in such amount as to result in an overall molar ratio of 3,4-dicyano-1,2,5-thiadiazole to KOH of from about 1:2.0 to 1:2.35 and an overall molar ratio of 3,4-dicyano-1,2,5-thiadiazole to H2O of from about 1:20 to 1:23, at a temperature of from about 85° to 100° C., to thereby form a solution of the dipotassium salt of 1,2,5-thiadaizole-3,4-dicarboxylic acid, and separating the monopotassium salt by acidifying, to a pH of from about 2 to 3, said solution of dipotassium salt of 1,2,5-thiadiazole-3,4-dicarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[K].S1N=C(C(O)=[O:8])C(C(O)=O)=N1.[C:13]([C:15]1[C:19]([C:20]#[N:21])=[N:18][S:17][N:16]=1)#[N:14].[OH-].[K+]>>[C:13]([C:15]1[C:19]([C:20](=[O:8])[NH2:21])=[N:18][S:17][N:16]=1)#[N:14] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=C(C(=N1)C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NSN=C1C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NSN=C1C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NSN=C1C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at from about 20° to 50° C. to thereby catalytically hydrogenate and

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NSN=C1C(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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